1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines.
Scientific Research Applications
Chemistry: : This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : Triazoles are known to exhibit biological activity, and this compound can be used in the study of enzyme inhibitors and other biological targets.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Safety and Hazards
Future Directions
The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in organic synthesis is a promising area of research . The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids is an interesting direction for future studies .
Biochemical Analysis
Biochemical Properties
1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, including proteases and peptidases, which are responsible for the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group provides stability and prevents unwanted reactions, ensuring the integrity of the synthesized peptides .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups allows for the precise study of protein interactions and cellular processes without interference from unwanted reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable complexes with amino groups. This interaction prevents the degradation of peptides and proteins, allowing for accurate studies of their functions. The compound also inhibits certain enzymes, such as proteases, by blocking their active sites, thereby preventing the cleavage of peptide bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that the compound maintains its protective effects on peptides and proteins, allowing for extended research periods without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, including disruptions in cellular metabolism and enzyme activity. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and degradation. It interacts with enzymes such as peptidases and proteases, which are responsible for the breakdown of peptides into amino acids. The compound’s protective effects ensure that these metabolic processes occur without unwanted degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its protective effects on peptides and proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where it plays a role in the synthesis and processing of peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Protection of the Amine: : The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).
Formation of the Triazole Ring: : The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes in the presence of a copper(I) catalyst.
Carboxylation: : The carboxylic acid group is introduced using reagents such as carbon dioxide (CO2) under pressure, or by reacting with a suitable carboxylating agent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of reactors capable of handling high pressures and temperatures, as well as efficient separation and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving the conversion of the amine group to a nitro group or the carboxylic acid group to a more oxidized form.
Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or the nitro group to an amine.
Substitution: : Substitution reactions can occur at the triazole ring, where various substituents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Substituents can be introduced using nucleophilic substitution reactions with appropriate reagents.
Major Products Formed
Oxidation: : Nitro derivatives, carboxylic acids, and their derivatives.
Reduction: : Amines, alcohols, and other reduced forms.
Substitution: : Various substituted triazoles.
Mechanism of Action
The mechanism by which 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific structure and the presence of the BOC protecting group. Similar compounds include other triazole derivatives, such as 1,2,3-triazole-4-carboxylic acid and 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid. These compounds differ in their substituents and functional groups, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)11-4-5-14-6-7(8(15)16)12-13-14/h6H,4-5H2,1-3H3,(H,11,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEDTPDEWOIULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128517 | |
Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211504-22-1 | |
Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211504-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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